

"hydrolysis of dioxouranium dihydrofluoride"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dioxouranium;dihydrofluoride	
Cat. No.:	B081275	Get Quote

An In-depth Technical Guide on the Hydrolysis of Dioxouranium Dihydrofluoride

Introduction

Dioxouranium dihydrofluoride, commonly known as uranyl fluoride (UO_2F_2), is a significant compound within the nuclear fuel cycle. It is primarily known as the solid-state hydrolysis product of uranium hexafluoride (UF_6) when it comes to contact with moisture.[1][2][3] The subsequent chemical behavior of UO_2F_2 in various environmental conditions, particularly its own hydrolysis and transformation, is of critical interest for nuclear forensics, environmental monitoring, and the long-term storage and handling of uranium materials.[2][4]

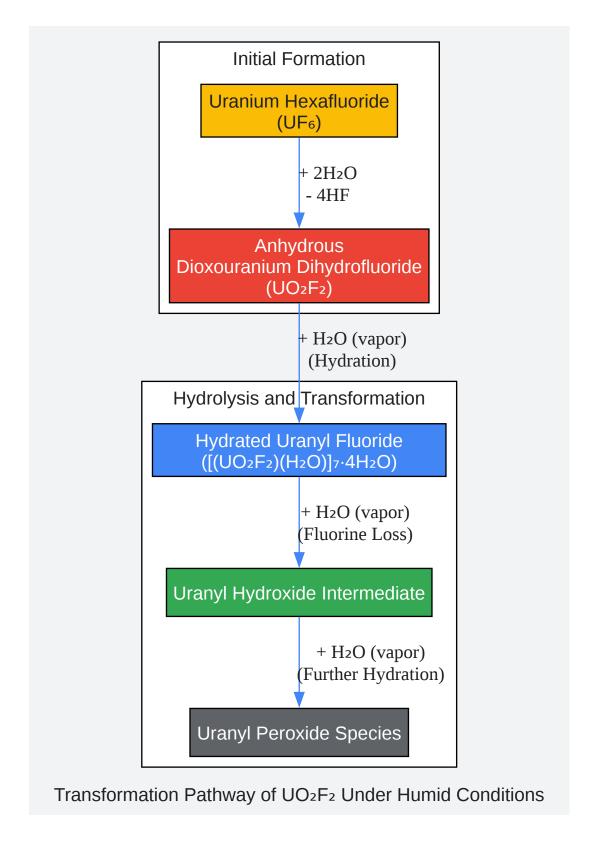
This technical guide provides a comprehensive overview of the hydrolysis of dioxouranium dihydrofluoride, detailing its formation, subsequent transformations, relevant quantitative data, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals involved in nuclear chemistry and materials science.

Formation and Subsequent Hydrolysis of Dioxouranium Dihydrofluoride

The principal formation pathway for UO_2F_2 is the rapid and spontaneous hydrolysis of gaseous UF_6 with water vapor (H_2O) .[5][6][7] The simplified, overall reaction is:

$$UF_6(g) + 2H_2O(g) \rightarrow UO_2F_2(s) + 4HF(g)[5][6]$$

Once formed, solid UO₂F₂ is not inert and can undergo further reactions with water vapor, leading to a series of chemical transformations. This process begins with hydration, followed by



a more profound chemical alteration involving the loss of fluorine.

Hydration and Transformation Pathway

Anhydrous UO₂F₂ readily reacts with atmospheric moisture to form crystalline hydrates. The most well-characterized hydrate has the formula [(UO₂F₂)(H₂O)]₇·4H₂O.[1][2] Under conditions of sustained high humidity, this hydrated uranyl fluoride is unstable and undergoes further transformation. The process involves a loss of fluorine and the formation of a uranyl hydroxide species, which is structurally similar to the mineral schoepite.[4][8][9] This hydroxide intermediate can then be further hydrated to form a uranyl peroxide species, even in the absence of light.[2][4][8]

Click to download full resolution via product page

Figure 1: Transformation pathway of UO₂F₂ under humid conditions.

Quantitative Data Summary

The study of UO₂F₂ hydrolysis involves understanding both its formation kinetics from UF₆ and the specific conditions under which it transforms. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of UO₂F₂ Formation via UF₆

Hydrolysis

Parameter	Value	Conditions	Source
Reaction Order (UF ₆)	0.5	Low-pressure gas phase	[6]
Reaction Order (H ₂ O)	2	Low-pressure gas phase	[6]
Rate Constant (k)	1.19 ± 0.22 Torr ^{-3/2} s ⁻¹	Low-pressure gas phase	[6]
Particle Growth Rate	0.05 ± 0.03 to 0.08 ± 0.04 nm/s	Water-to-UF ₆ molar ratio < 1	[10][11]
Primary Particle Size	3.6 ± 0.4 nm	Water-deprived conditions	[10][11]
Primary Particle Size	~8 nm	Higher-humidity conditions	[10]

Table 2: Conditions for Hydrolysis and Transformation of UO₂F₂

Parameter	Condition	Observation	Source
Stability Threshold	32% Relative Humidity (RH) at 25°C and 35°C	[(UO ₂ F ₂)(H ₂ O)] ₇ ·4H ₂ O is stable	[4]
Instability Threshold	≥ 59% Relative Humidity (RH) at 25°C and 35°C	[(UO ₂ F ₂)(H ₂ O)] ₇ ·4H ₂ O transforms to uranyl hydroxide	[4]
Dehydration Temp.	100–120°C	Transformation of [(UO ₂ F ₂)(H ₂ O)] ₇ ·4H ₂ O to anhydrous UO ₂ F ₂	[2]
Initial Water Loss	> 70°C	Crystallographic pore water is driven off from the hydrate	[2]

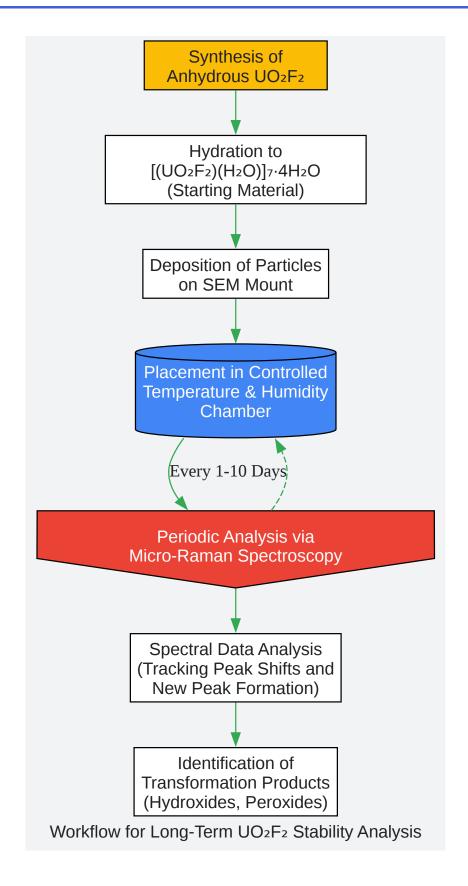
Experimental Protocols

Characterizing the hydrolysis of UO₂F₂ requires specialized experimental setups to handle radioactive materials and control environmental conditions.

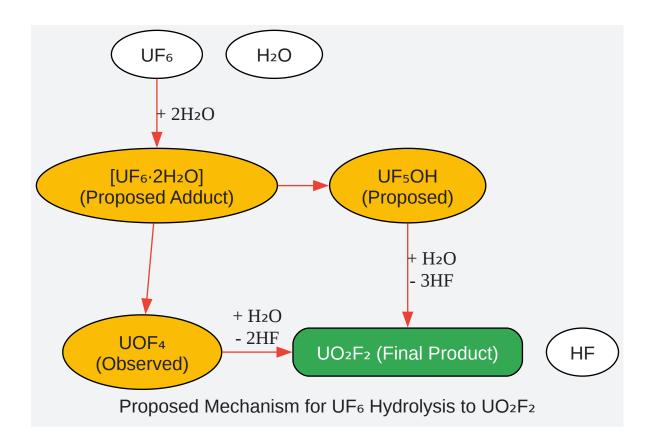
Preparation of Anhydrous Dioxouranium Dihydrofluoride

This protocol describes the synthesis of the anhydrous starting material from the hydrolysis of UF₆.[2]

- Reaction: Introduce gaseous UF₆ into a reaction chamber containing a controlled atmosphere of approximately 20% relative humidity at 23°C.
- Collection: Allow the resulting UO₂F₂ particulates to settle and collect on silicon plates placed at the bottom of the chamber.
- Harvesting: Carefully harvest the collected material.


Drying: Bake the harvested UO₂F₂ powder under a steady flow of dry nitrogen gas (10 ml/s) at 150°C for a minimum of 18 hours to ensure the complete removal of water and formation of anhydrous UO₂F₂.

Long-Term Stability Analysis under Controlled Humidity


This protocol is used to observe the chemical transformation of UO₂F₂ over time.[1][4]

- Sample Preparation: Deposit particles of the starting UO₂F₂ material (e.g., [(UO₂F₂) (H₂O)]₇·4H₂O) onto a suitable substrate, such as an adhesive carbon tab on a scanning electron microscopy (SEM) mount.
- Environmental Control: Place the prepared samples into sealed chambers or desiccators containing saturated salt solutions to maintain a constant, known relative humidity. Place the chambers in a temperature-controlled incubator.
- Monitoring: Periodically remove the samples and analyze individual particles using a nondestructive technique. Micro-Raman spectroscopy is ideal for tracking chemical changes in the uranyl (UO₂²⁺) ion's vibrational modes.
- Data Collection: Record spectra from the same particles over an extended period (e.g., 220+ days) to track the kinetics of the transformation from uranyl fluoride to uranyl hydroxide and peroxide species.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. osti.gov [osti.gov]
- 2. trace.tennessee.edu [trace.tennessee.edu]
- 3. Uranyl fluoride | F2O2U | CID 6432077 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Online monitoring the hydrolysis of uranium hexafluoride for intermediates by cryogenic layering and FTIR [frontiersin.org]
- 6. Kinetic investigation of the hydrolysis of uranium hexafluoride gas PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]
- 8. "Chemical Transformations of Hydrated Uranyl Fluoride" by Marie Kirkegaard [trace.tennessee.edu]
- 9. "Chemical Transformations of Hydrated Uranyl Fluoride" by Marie Kirkegaard [trace.tennessee.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. ["hydrolysis of dioxouranium dihydrofluoride"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081275#hydrolysis-of-dioxouranium-dihydrofluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com